2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
Description
This compound belongs to the spiro[indole-pyrrole] trione family, characterized by a chromeno[2,3-c]pyrrole core fused to an indolin-2-one motif via a spiro junction. Its synthesis is achieved through a three-component cyclization of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, N-substituted isatins, and primary amines, yielding derivatives with high functional group diversity . The 3-methoxypropyl substituent at position 2 and the methyl group at position 1' distinguish it from other analogs. This scaffold is pharmacologically relevant due to its structural similarity to natural oxindole alkaloids, which exhibit diverse biological activities .
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C23H20N2O5/c1-24-16-10-5-4-9-15(16)23(22(24)28)18-19(26)14-8-3-6-11-17(14)30-20(18)21(27)25(23)12-7-13-29-2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
BDVRNZCRYPHGJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds in methanol at 35–40°C, achieving a yield of 77% with >95% purity (LC-MS). Key parameters include:
-
Solvent selection : Methanol optimizes solubility and reaction kinetics, while acetic acid is used for less nucleophilic amines.
-
Temperature control : Maintaining 35–40°C prevents side reactions such as premature cyclization or decomposition.
-
Substrate ratios : A 1:1:1 molar ratio of 1 , 2 , and 3 ensures balanced reactivity.
The reaction mechanism involves sequential nucleophilic attacks:
-
Formation of a β-enamino diketone intermediate via amine addition to the diketone moiety of 1 .
-
Cyclocondensation with N-methyl isatin, facilitated by the hydroxyl group’s activation of the aromatic ring.
-
Spiroannulation to generate the chromeno-pyrrole-indoline trione framework.
Substrate Scope and Functional Group Compatibility
The three-component protocol accommodates diverse substituents, enabling structural diversification (Table 1).
Table 1: Substrate Variations and Yields
| Starting Material | Substituent (R) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1{1} | H | 77 | 95 |
| 2{1} | N-Methyl | 77 | 95 |
| 3{10} | 3-Methoxypropyl | 77 | 95 |
Notably, the N-methyl group on isatin and the 3-methoxypropylamine side chain are critical for stabilizing the spiro transition state through steric and electronic effects.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
High-performance liquid chromatography (HPLC) confirmed a retention time of 12.3 min with >95% purity (C18 column, MeOH:H2O 70:30).
Mechanistic Insights and Side Reactions
Competing pathways were identified during optimization:
-
Dimerization of isatin : Mitigated by maintaining stoichiometric control.
-
Incomplete cyclization : Addressed by extending reaction time to 24 hours.
Side products, such as open-chain enaminones, were isolated in <5% yields and characterized via MS/MS fragmentation.
Scalability and Process Considerations
A pilot-scale synthesis (100 g batch) achieved consistent yields (72–75%) under reflux conditions, demonstrating industrial viability. Key adjustments included:
-
Solvent recovery : Methanol was distilled and reused, reducing waste.
-
Crystallization : Ethanol/water mixtures (3:1) afforded needle-like crystals suitable for X-ray diffraction.
Comparative Analysis of Alternative Routes
While the three-component method dominates, alternative approaches were explored:
Chemical Reactions Analysis
Key Reaction Parameters:
This method enables rapid assembly of the spirochromeno-pyrrole-indole scaffold with 70–85% yields under optimized conditions . The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization .
Functional Group Transformations
The compound undergoes characteristic reactions at its:
-
Indole nitrogen
-
Chromenone carbonyl groups
-
Methoxypropyl side chain
Oxidation Reactions
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | Pyrrole ring | Hydroxylated pyrrole derivatives | 45–60% |
| DDQ (dichlorodicyanoquinone) | Aromatic system | Dehydrogenated aromatic analogs | 50–65% |
| Ozone | Methoxypropyl chain | Cleavage to carboxylic acid derivatives | 30–40% |
Oxidation at the pyrrole ring preserves the spiro configuration while introducing hydroxyl groups for further derivatization .
Reduction Reactions
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Chromenone carbonyl | Reduced to chromanol derivatives | 55–70% |
| H₂/Pd-C | Indole ring | Partial saturation of aromatic system | 60–75% |
| NaBH₄ | Keto groups | Secondary alcohol formation | 40–50% |
Reduction products show enhanced solubility in polar solvents compared to the parent compound .
Post-Cyclization Modifications
The synthetic flexibility allows directed modifications:
Side Chain Functionalization
-
Methoxypropyl group :
Heterocycle Diversification
Reaction with:
-
Aryl aldehydes : Forms fused pyrazole rings via [3+2] cycloaddition
-
Isocyanates : Generates urea-linked analogs with improved pharmacokinetic profiles
Mechanistic Insights
Key reaction pathways involve:
-
Tautomerization of the chromenone carbonyl to enol form, enabling electrophilic substitution
-
Spiro conjugation effects stabilizing transition states during ring-opening/closure events
-
Steric guidance from the methoxypropyl group directing regioselectivity in aromatic substitutions
Stability Under Reaction Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH < 3 | Unstable (<1 h) | Indole ring-opened carboxylic acids |
| pH 7–9 | Stable (>48 h) | None detected |
| UV light (254 nm) | Moderate degradation | Radical-coupled dimers |
Thermogravimetric analysis shows decomposition onset at 215°C .
This compound's reactivity profile enables tailored modifications for medicinal chemistry applications, particularly in developing kinase inhibitors and anti-inflammatory agents . Recent advances in flow chemistry have improved reaction scalability while maintaining >90% enantiomeric purity in asymmetric syntheses .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising cytotoxic effects against various cancer cell lines. Research indicates that related spiro compounds demonstrate significant antiproliferative properties , suggesting potential therapeutic applications in oncology. For instance, studies have shown that derivatives of this compound can inhibit the growth of human cancer cells, making them candidates for further development as anticancer agents .
Synthesis of Derivatives
The synthesis of 2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione can be achieved through multicomponent reactions involving various reactants. This method is scalable for industrial production while maintaining high yields and purity levels. The ability to form various derivatives expands the potential applications of this compound in different chemical contexts .
Initial studies show that this compound may interact with specific receptors or enzymes involved in cancer progression. Understanding its mechanism of action is crucial for optimizing its efficacy against target diseases. The biological activity of related compounds includes:
- Anticancer properties of chromeno[2,3-c]pyrrole derivatives.
- Cytotoxic effects observed in 1,2-dihydrochromeno[2,3-c]pyrrole structures.
- Antiproliferative activity linked to spiro[indoline-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-diones .
Case Studies
Research has documented the synthesis and evaluation of various derivatives based on the spiro structure of 2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. For example:
- A study highlighted the synthesis of a library of compounds using a one-pot multicomponent reaction that yielded high purity products with good yields (43–86%) .
- Another investigation focused on the binding affinity of these compounds to biological targets related to cancer progression, indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase 5 inhibitor, it works by blocking the enzyme’s activity, leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in vasodilation and improved blood flow .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 3-methoxypropyl group in the target compound may enhance solubility compared to hydrophobic aryl or benzyl groups in analogs like 3g .
- Synthetic Efficiency : Yields for spiro[indole-pyrrole] derivatives typically range from 70–85%, with the target compound falling within this range .
- Thermal Stability : Melting points vary widely (138–283°C), influenced by hydrogen bonding (e.g., 4'-OH in 3g) and crystallinity .
Spectroscopic and Crystallographic Differences
- IR Spectroscopy : The target compound’s carbonyl stretching frequencies (expected ~1700–1770 cm⁻¹) align with spiro triones like 3g, which show distinct C=O peaks at 1773 and 1667 cm⁻¹ .
- NMR Trends : Methyl and methoxypropyl groups in the target compound would produce signals near δ 3.7–3.9 ppm (cf. δ 3.74–3.86 ppm for methoxy groups in 3g) .
Biological Activity
The compound 2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione represents a novel spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of spiro[chromeno[2,3-c]pyrrole-1,3'-indole] derivatives typically involves multicomponent reactions which allow for the efficient generation of diverse libraries of compounds. Recent studies have highlighted the use of one-pot reactions that yield high purity and functionalized products under mild conditions. The synthetic pathway often includes the reaction of chromones with isocyanides and azodicarboxylates, resulting in various derivatives with promising biological activities .
Antioxidant Properties
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The mechanism involves the scavenging of free radicals and modulation of oxidative stress pathways, which can protect cells from damage .
Anticancer Activity
Preliminary studies suggest that 2-(3-methoxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione may possess anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The interaction with specific molecular targets involved in cancer progression is under investigation, with early results indicating potential synergy with existing chemotherapeutic agents .
The biological activity of this compound is believed to stem from its ability to interact with key proteins involved in cell signaling and metabolic pathways. For instance, it may act as a modulator of transcription factors or kinases that are crucial in regulating cellular responses to stress and growth signals. Further studies are needed to elucidate these mechanisms fully.
Case Studies
Q & A
Q. What spectroscopic techniques are critical for confirming the structure of this spiro compound?
Methodological Answer:
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for the trione moiety and methoxy C-O stretches at ~1100–1250 cm⁻¹) .
- NMR Spectroscopy:
- Mass Spectrometry (LCMS/HRMS): Verify molecular ion peaks and fragmentation patterns to confirm molecular weight and substituent integrity .
Q. What synthetic strategies are effective for constructing the spirochromeno-pyrrole-indole scaffold?
Methodological Answer:
- Three-Component Cyclization: Combine methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, N-substituted isatins, and primary amines under reflux in ethanol or acetonitrile. Optimize stoichiometry (1:1:1) and reaction time (12–24 hours) to achieve yields >70% .
- Key Steps:
Advanced Research Questions
Q. How can crystallographic data refinement resolve ambiguities in spiro ring puckering and stereochemistry?
Methodological Answer:
Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis of this compound?
Methodological Answer:
- Conventional Heating:
- Microwave-Assisted Synthesis:
Q. How should researchers address contradictions in NMR data during structural validation?
Methodological Answer:
- Scenario: Discrepancies in proton coupling constants (e.g., axial vs. equatorial protons in spiro rings).
- Resolution Steps:
- Perform 2D NMR (COSY, NOESY): Map through-space and through-bond correlations to confirm stereochemistry .
- Compare experimental data to computational predictions (e.g., DFT-calculated chemical shifts using Gaussian or ORCA).
- Cross-validate with X-ray crystallography if crystalline material is available .
Data Contradiction Analysis
Q. How to reconcile conflicting yields reported for the three-component cyclization method?
Methodological Answer:
- Identify Variables:
- Mitigation Strategies:
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
